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Compound of Interest

6-Methoxyquinoline-2-
Compound Name:
carbaldehyde

Cat. No. B2684585

This technical guide provides a comprehensive analysis of the spectroscopic profile of 6-
methoxyquinoline-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry
and materials science. While a complete, publicly archived experimental dataset for this
specific molecule is not readily available, this document, grounded in established spectroscopic
principles and data from closely related analogues, offers a robust, predictive framework for its
characterization. This guide is designed to equip researchers, scientists, and drug development
professionals with the necessary insights for the unambiguous identification and quality control
of this compound.

Molecular Structure and Its Spectroscopic
Implications

6-Methoxyquinoline-2-carbaldehyde possesses a quinoline bicyclic system, which is an
electron-deficient heteroaromatic ring, substituted with an electron-donating methoxy group (-
OCHs) at the 6-position and an electron-withdrawing aldehyde group (-CHO) at the 2-position.
The interplay of these substituents governs the electron distribution within the aromatic system,
which in turn dictates the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR
spectroscopy, and the fragmentation patterns in mass spectrometry.

Molecular Structure of 6-Methoxyquinoline-2-carbaldehyde
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Caption: Chemical structure of 6-methoxyquinoline-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
The predicted H and 3C NMR data for 6-methoxyquinoline-2-carbaldehyde are presented
below, based on the analysis of its structural features and comparison with related compounds.

[1][2]

Predicted *H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the
methoxy protons, and the aromatic protons on the quinoline ring.
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Proton

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Justification

-CHO

9.5-105

Singlet (s)

The aldehyde
proton is highly
deshielded due
to the
electronegativity
of the oxygen
atom and the
anisotropic effect

of the carbonyl

group.

H-3

8.0-8.2

Doublet (d)

Adjacent to the
electron-
withdrawing
aldehyde group
and the ring

nitrogen.

7.8-8.0

Doublet (d)

Coupled to H-3.

H-5

76-7.8

Doublet (d)

Part of the
benzene ring
portion of the

quinoline system.

H-7

73-75

Doublet of
doublets (dd)

~9.0,~2.5

Coupled to H-5
and H-8.

H-8

71-7.3

Doublet (d)

Meta-coupled to
H-7.
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Protons of the
methoxy group
) are in a typical
-OCHs 39-41 Singlet (s) - ) )
chemical shift
range for aryl

methyl ethers.

Predicted **C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon atoms in the
molecule.
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Predicted Chemical Shift (9,

Carbon Justification
ppm)

The carbonyl carbon of the
-CHO 190 - 195 T ]

aldehyde is highly deshielded.

Attached to the electron-
C-2 150 - 155 withdrawing aldehyde group

and the nitrogen atom.

Aromatic carbon adjacent to
C-3 120 - 125 _

the aldehyde-bearing carbon.
C-4 135 - 140 Aromatic carbon.
C-4a 128 - 132 Bridgehead aromatic carbon.
C-5 125-130 Aromatic carbon.

Aromatic carbon attached to
C-6 158 - 162 the electron-donating methoxy

group.

Aromatic carbon ortho to the
C-7 105 - 110

methoxy group.
C-8 122 -128 Aromatic carbon.

Bridgehead aromatic carbon
C-8a 145 - 150 _ _

adjacent to the nitrogen.
-OCHs 55 - 60 Carbon of the methoxy group.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
determination.

e Sample Preparation: Dissolve 5-10 mg of 6-methoxyquinoline-2-carbaldehyde in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds). The choice of
solvent is critical and should be based on the solubility of the compound.
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion and resolution.

o Data Acquisition:

o For *H NMR, acquire the spectrum using a standard pulse program with a sufficient
number of scans to achieve a good signal-to-noise ratio.

o For 13C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets
for each unique carbon atom.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

NMR Experimental Workflow
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NMR Spectroscopy Workflow
Sample Preparation
(5-10 mg in 0.6 mL CDCls + TMS)

:

Instrument Setup
(High-Field NMR Spectrometer)

/

H NMR Acquisition 13C NMR Acquisition
(Standard Pulse Program) (Proton-Decoupled Pulse Sequence)

T

Data Processing
(FT, Phasing, Baseline Correction)

i

Spectral Analysis
(Chemical Shift, Multiplicity, Integration)

\

Click to download full resolution via product page

Caption: A typical workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Data
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Wavenumber (cm~1)  Vibration Intensity Justification
Characteristic of C-H
3100-3000 Aromatic C-H stretch Medium bonds on an aromatic
ring.[3]
Aliphatic C-H stretch ) Stretching vibrations
~2950, ~2850 Medium
(-OCH5) of the methyl group.
A characteristic pair of
Aldehyde C-H stretch
~2820, ~2720 i Weak bands for the
(Fermi doublet)
aldehyde C-H bond.
The strong absorption
is due to the large
change in dipole
moment during the
C=0 stretch vibration of the
1700 - 1720 Strong
(aldehyde) carbonyl group.
Conjugation with the
quinoline ring may
slightly lower this
frequency.[4]
Characteristic of the
C=N stretch ) o o
1600 - 1620 o Medium imine bond within the
(quinoline) S
quinoline ring.[4]
Vibrations of the
) ) carbon-carbon bonds
1500 - 1580 Aromatic C=C stretch Medium-Strong o o
within the quinoline
ring system.[3]
Asymmetric stretching
Aryl-O stretch
1250 - 1300 ) Strong of the C-O bond of the
(asymmetric)
methoxy group.
Symmetric stretching
Aryl-O stretch )
1020 - 1075 _ Medium of the C-O bond of the
(symmetric)
methoxy group.
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The pattern of these
bands can sometimes
C-H out-of-plane provide information
800 - 900 ) Strong o
bending about the substitution
pattern on the

aromatic ring.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a solid sample like 6-methoxyquinoline-2-carbaldehyde, the KBr
pellet method is commonly employed.[5]

o Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate
mortar.

o Press the mixture into a thin, transparent disk using a hydraulic press.
 Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[5]
o Data Acquisition:

o Record a background spectrum of a pure KBr pellet.

o Place the sample pellet in the spectrometer and record the sample spectrum, typically in
the range of 4000-400 cm™1.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.
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Predicted Mass Spectrometry Data

e Molecular lon (M*e): The molecular weight of 6-methoxyquinoline-2-carbaldehyde
(C11H9NO:2) is 187.19 g/mol .[6] In a high-resolution mass spectrum, the molecular ion peak
would be observed at m/z = 187.0633.

e Major Fragmentation Pathways:

o Loss of He: A peak at [M-1]* (m/z = 186) corresponding to the loss of the aldehydic
hydrogen radical is expected.

o Loss of CO: A peak at [M-28]* (m/z = 159) due to the loss of carbon monoxide from the
aldehyde group is a common fragmentation for aromatic aldehydes. This would result in a
6-methoxyquinoline cation.

o Loss of CHse: A peak at [M-15]* (m/z = 172) from the loss of a methyl radical from the
methoxy group.

o Loss of OCHse: A peak at [M-31]* (m/z = 156) corresponding to the loss of a methoxy
radical.

Experimental Protocol for Mass Spectrometry

e Sample Introduction and lonization:

o For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron
lonization (EI) is a suitable technique.

o For less volatile or thermally sensitive analysis, Liquid Chromatography-Mass
Spectrometry (LC-MS) with Electrospray lonization (ESI) is preferred.[5]

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap analyzer, is recommended for accurate mass measurements.[5]

o Data Acquisition:

o Acquire a full-scan mass spectrum to determine the molecular weight.
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o Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a
fragmentation pattern, which is crucial for structural confirmation.

o Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the
characteristic fragment ions. Compare the observed fragmentation pattern with the predicted
pathways.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 6-
methoxyquinoline-2-carbaldehyde. By leveraging data from analogous structures and
fundamental spectroscopic principles, researchers can confidently approach the synthesis and
characterization of this important molecule. The provided experimental protocols offer a
standardized methodology for obtaining high-quality, reproducible data, ensuring the integrity of
research and development efforts in which this compound is utilized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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